Teriflunomide - 163451-81-8

Teriflunomide

Catalog Number: EVT-253760
CAS Number: 163451-81-8
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teriflunomide is an immunomodulatory compound that serves as the active metabolite of leflunomide. [] It plays a significant role in scientific research, particularly in the field of immunology and neurology, for its ability to selectively and reversibly inhibit dihydroorotate dehydrogenase (DHODH). [, , , ] This inhibition directly impacts the de novo pyrimidine synthesis, a critical pathway for the proliferation of activated T and B lymphocytes, crucial players in immune responses. [, , ]

Synthesis Analysis

The synthesis of teriflunomide is achieved through the metabolism of leflunomide. [] Leflunomide, upon administration, is rapidly converted to teriflunomide in vivo. [] The specifics of this metabolic conversion, including enzymes involved and detailed reaction parameters, are not explicitly elaborated upon within the provided articles.

Chemical Reactions Analysis

The primary chemical reaction associated with teriflunomide involves its interaction with DHODH. [, , , ] Teriflunomide acts as a non-competitive, reversible inhibitor of this mitochondrial enzyme. [, ] The specific details of this interaction, including binding sites, affinities, and kinetic parameters, would require further investigation beyond the provided articles.

Mechanism of Action

Teriflunomide exerts its immunomodulatory effects by selectively and reversibly inhibiting DHODH. [, , , ] DHODH is a crucial mitochondrial enzyme responsible for the de novo synthesis of pyrimidines, which are essential building blocks for DNA replication. [, , , ] By inhibiting DHODH, teriflunomide restricts the availability of pyrimidines, thereby limiting the proliferation of activated T and B lymphocytes. [, , ] This cytostatic effect on lymphocytes ultimately reduces their capacity to mount robust immune responses, potentially mitigating inflammatory processes. [, , ]

Applications
  • Immunomodulation in Multiple Sclerosis: Research suggests that teriflunomide holds potential as an immunomodulatory agent in multiple sclerosis (MS), a chronic inflammatory disease of the central nervous system. [, , , , , , , , , , , , , , , , , ] Studies have explored its efficacy in reducing relapse rates, slowing disability progression, and modulating MRI markers of disease activity in patients with relapsing forms of MS. [, , , , , , , , , , , , , , , , , ]

  • Investigating Lymphocyte Dynamics: Teriflunomide's ability to selectively inhibit lymphocyte proliferation has made it a valuable tool in research focused on understanding lymphocyte dynamics and function. [, , ] Studies have used teriflunomide to explore its impact on immune cell population sizes, receptor repertoires, and functional responses in the context of autoimmune diseases. []

  • Exploring Potential Anti-Viral Effects: Preclinical studies have suggested a potential for teriflunomide to enhance viral clearance in the Theiler's murine encephalitis virus model of MS. [] Furthermore, its ability to inhibit lytic Epstein-Barr virus (EBV) infection in vitro has spurred research into its potential anti-viral properties. []

  • Assessing Blood-Brain Barrier Transport: Research has investigated the role of the breast cancer resistance protein (BCRP) transporter in modulating teriflunomide's penetration into the brain. [] These studies utilized teriflunomide as a probe substrate to better understand drug transport mechanisms across the blood-brain barrier, a critical factor influencing CNS drug delivery. []

Leflunomide

Compound Description: Leflunomide is an immunomodulatory drug primarily used to treat rheumatoid arthritis. It is metabolized in the liver to its active metabolite, Teriflunomide .

Relevance: Leflunomide is the prodrug of Teriflunomide. This means Teriflunomide is generated within the body from Leflunomide. The close metabolic relationship makes the safety and efficacy data of Leflunomide relevant to Teriflunomide, especially in contexts like pregnancy outcomes and post-marketing surveillance .

Dihydroorotate Dehydrogenase (DHODH)

Compound Description: Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme crucial for de novo pyrimidine synthesis. It is involved in the metabolic pathway that produces building blocks needed for DNA replication .

Relevance: DHODH is the primary molecular target of Teriflunomide. By inhibiting DHODH, Teriflunomide disrupts pyrimidine synthesis, which is essential for the rapid proliferation of activated T and B lymphocytes. This inhibition is the basis for Teriflunomide's immunosuppressive effects in managing multiple sclerosis .

Pyrimidine

Compound Description: Pyrimidines are a class of nitrogenous bases that are fundamental components of DNA and RNA. They are essential for cell division and function .

Relevance: Teriflunomide's mechanism of action involves the disruption of de novo pyrimidine synthesis. By inhibiting DHODH, Teriflunomide prevents the formation of pyrimidines, ultimately limiting the proliferation of activated immune cells (T and B lymphocytes) that are involved in the pathogenesis of multiple sclerosis .

Interferon Beta (IFNβ)

Compound Description: Interferon beta (IFNβ) is a cytokine with immunomodulatory effects used in the treatment of multiple sclerosis. It is administered via injection .

Relevance: IFNβ serves as a comparator drug in several studies evaluating the efficacy and safety of Teriflunomide in managing multiple sclerosis. While both are disease-modifying therapies, Teriflunomide's oral route of administration is a significant advantage over injectable IFNβ in terms of patient convenience and potential adherence .

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing forms of multiple sclerosis. It has a different mechanism of action than Teriflunomide, but both are used in similar patient populations .

Relevance: DMF is another oral treatment option for relapsing forms of multiple sclerosis, making it relevant for comparing real-world effectiveness and safety profiles with Teriflunomide . Head-to-head clinical trials are lacking, so indirect comparisons from observational studies provide valuable information.

Glatiramer Acetate

Compound Description: Glatiramer acetate is an immunomodulatory drug used to treat multiple sclerosis. It is administered via injection and works by modulating the immune system's response to myelin .

Relevance: Similar to IFNβ, glatiramer acetate serves as a comparator to Teriflunomide in clinical trials. Teriflunomide, as an oral therapy, offers potential advantages in administration and convenience compared to injectable glatiramer acetate .

Bupropion

Relevance: Bupropion was used as a probe substrate in a drug interaction study with Teriflunomide . The study aimed to assess if Teriflunomide, at therapeutic doses, could inhibit or induce CYP2B6 activity. Results indicated that Teriflunomide did not significantly affect bupropion metabolism, suggesting a low risk of clinically significant drug interaction via CYP2B6 inhibition or induction .

Hydroxybupropion

Properties

CAS Number

163451-81-8

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2Z-butenamide

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.